Octahydrocyclopenta[b]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydrocyclopenta B Morpholine and Its Derivatives
Strategies for the Construction of the Octahydrocyclopenta[b]morpholine Ring System
The creation of the this compound ring system relies on key synthetic strategies, including cyclization reactions and metal-catalyzed processes. These approaches provide pathways to this and other fused morpholine (B109124) scaffolds.
Cyclization reactions are a cornerstone in the synthesis of fused morpholine scaffolds. Intramolecular cyclization is a common and effective method for forming the morpholine ring. For instance, a two-step sequence involving chloroacetylation of an amino alcohol followed by reduction with a reducing agent like borane-tetrahydrofuran (B86392) complex (BH3·THF) can yield a fused morpholine structure. researchgate.netresearchgate.net Another approach involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride, which leads to the formation of a morpholinone intermediate that can be subsequently reduced to the desired morpholine. chemrxiv.org
The diastereoselective synthesis of substituted morpholines can be achieved through a sequential palladium(0)-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization from vinyloxiranes and amino alcohols. researchgate.net Furthermore, transition-metal-free [3+3] annulation reactions provide a rapid route to fused bicyclic morpholines. researchgate.net A notable example is the desymmetrization of p-quinamines through the regioselective ring opening of epoxides and aziridines, which proceeds via a chair-like transition state to afford fused bicyclic morpholines in high yields. researchgate.net
More recent methods have focused on greener and more efficient syntheses. One such method utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols, followed by cyclization to form the morpholine ring. chemrxiv.org This approach is noted for its high yields and applicability to large-scale synthesis. chemrxiv.org Additionally, boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to produce morpholines. organic-chemistry.org
Table 1: Selected Cyclization Strategies for Fused Morpholine Scaffolds
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Amino alcohol | 1. Chloroacetyl chloride, NaOH, H2O, DCM; 2. aq. KOH, IPA | Fused Morpholine | researchgate.net |
| 1. BH3·THF; 2. aq. HBr | |||
| 1,2-Amino alcohol | Chloroacetyl chloride, then reduction (e.g., Boron or Aluminum hydride) | Morpholine via Morpholinone | chemrxiv.org |
| Vinyloxiranes and Amino-alcohols | Pd(0) catalysis, then Fe(III) catalysis | Diastereoselective Morpholines | researchgate.net |
| p-Quinamines, Epoxides/Aziridines | Mild, transition-metal-free conditions | Fused Bicyclic Morpholines | researchgate.net |
| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | Morpholine | chemrxiv.org |
| Nitrogen-tethered alkenes | Boron trifluoride etherate | Morpholine | organic-chemistry.org |
Palladium catalysis plays a pivotal role in the synthesis of bicyclic amines, including fused morpholine derivatives. e3s-conferences.org These methods often offer high efficiency and stereoselectivity. e3s-conferences.org A key strategy involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which can produce cis-3,5-disubstituted morpholines as single stereoisomers. e3s-conferences.org This approach is also adaptable for the synthesis of 2,3- and 2,5-disubstituted morpholines. e3s-conferences.org
The 1,2-carboamination of alkenes is a powerful transformation for constructing C-N and C-C bonds in a single step, leading to valuable amine products. nih.govnih.govacs.org While many methods focus on linear products, this strategy can be adapted for the synthesis of cyclic and bicyclic amines. nih.govnih.gov Palladium-catalyzed intermolecular carboamination of unactivated alkenes can be achieved using a cleavable bidentate directing group to control regioselectivity. nih.gov This directing group stabilizes the organopalladium(II) intermediate, promoting oxidative addition over β-hydride elimination. nih.gov
Alternative metal catalysts, such as rhodium(III), have also been employed for the three-component carboamination of alkenes with arylboronic acids and dioxazolones, providing access to amine derivatives without the need for a directing group. acs.org Nickel catalysis has also emerged as a viable option for the free-amine-directed 1,2-carboamination of alkenes. englelab.com
The choice of the palladium catalyst system, including the metal precursor and the supporting ligands, is crucial for controlling the selectivity of the amination reaction. acs.orgnih.gov For instance, palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands like (o-biphenyl)P(t-Bu)2 and (o-biphenyl)PCy2 have demonstrated high efficiency in the amination of a wide range of aryl halides and triflates. acs.org The steric and electronic properties of these ligands promote the key steps of oxidative addition, Pd-N bond formation, and reductive elimination. acs.org
In the context of reductive amination of halogenated substrates, the calcination temperature of palladium catalysts has been shown to significantly impact selectivity. nih.gov Higher calcination temperatures lead to larger palladium particles, which exhibit higher selectivity towards the desired halogenated amine and suppress the undesired dehalogenation side reaction. nih.gov The modification of the catalyst support with ligands, such as amines or thiols, can also be used to tune the selectivity of palladium nanoparticle catalysts. nih.gov These ligands can control nanoparticle dispersion and selectively block certain reaction pathways, for example, by competing with alkene adsorption. nih.gov
Table 2: Influence of Catalytic Systems on Selectivity
| Catalyst System | Substrates | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Pd complexes with (o-biphenyl)P(t-Bu)2 or (o-biphenyl)PCy2 | Aryl halides/triflates and amines | Sterically hindered and electron-rich ligands | High efficiency and generality in C-N bond formation | acs.org |
| Pd/C calcined at varying temperatures | Halogenated aldehydes and amines | Control of Pd particle size | Higher calcination temperature increases selectivity against dehalogenation | nih.gov |
| Pd nanoparticles on ligand-modified supports | Alkynes | Amine or thiol ligands on the support | Enhanced selectivity for semihydrogenation to alkenes | nih.gov |
| Pd(II)/Pd(IV) with cleavable bidentate directing group | Unactivated alkenes, nitrogen nucleophiles, carbon electrophiles | Directed aminopalladation | Intermolecular 1,2-carboamination with controlled regioselectivity | nih.gov |
The development of enantioselective routes to chiral morpholines, including the this compound core, is of significant interest. One-pot, multi-step procedures starting from simple aldehydes have been developed. nih.govnih.gov These methods often utilize organocatalysis for an initial enantioselective α-functionalization, followed by reductive amination and cyclization to form the chiral morpholine ring. nih.govnih.gov By choosing the appropriate enantiomer of the organocatalyst, either enantiomer of the final product can be accessed. nih.gov
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomerically pure product. wikipedia.orgacs.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov DKR has been successfully applied to the synthesis of enantiomerically pure amines. acs.org
In a chemoenzymatic DKR approach for primary amines, a lipase (B570770) selectively acylates one enantiomer, while a metal catalyst, such as a palladium or ruthenium complex, facilitates the racemization of the unreacted amine. acs.org For this process to be efficient, the rate of racemization must be significantly faster than the rate of the enzymatic acylation of the slow-reacting enantiomer. acs.orgnih.gov The compatibility of the enzyme and the racemization catalyst is also a critical factor. acs.org
Table 3: Key Features of Dynamic Kinetic Resolution for Amines
| Resolution Method | Catalyst System | Principle | Potential Outcome for Bicyclic Amines | Reference |
|---|---|---|---|---|
| Chemoenzymatic Dynamic Kinetic Resolution | Lipase (for kinetic resolution) and Metal catalyst (e.g., Pd, Ru for racemization) | Selective acylation of one enantiomer coupled with continuous racemization of the other. | Theoretical 100% yield of a single enantiomer of an acylated bicyclic amine. | acs.org |
Enantioselective Synthesis Approaches for this compound
Chiral Auxiliary and Ligand-Controlled Methods
The asymmetric synthesis of this compound derivatives, where specific stereoisomers are targeted, can be effectively guided by chiral auxiliaries or chiral ligands. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgnumberanalytics.com
Chiral Auxiliaries: In a common approach, a prochiral cyclopentane (B165970) precursor could be covalently bonded to a chiral auxiliary. For instance, a derivative of cyclopentanone (B42830) could be reacted with a chiral amine like (R)- or (S)-α-methylbenzylamine to form a chiral enamine or imine. Subsequent reactions, such as alkylation or reduction followed by cyclization, would proceed with a facial bias imposed by the bulky auxiliary, leading to the formation of one diastereomer in excess. Classic auxiliaries such as Evans oxazolidinones or pseudoephedrine amides could be attached to a cyclopentane-based carboxylic acid, directing subsequent transformations before the final cyclization to form the morpholine ring. wikipedia.orgyoutube.com The stereocenter on the auxiliary directs the formation of new stereocenters on the cyclopentane ring, which are then retained during the morpholine ring formation. youtube.com
Ligand-Controlled Methods: Alternatively, asymmetric induction can be achieved using a chiral catalyst, which consists of a metal center and a chiral ligand. For the synthesis of morpholine scaffolds, palladium and ruthenium-based catalysts are well-established. organic-chemistry.org For example, a tandem reaction involving hydroamination and asymmetric transfer hydrogenation, catalyzed by a Ruthenium complex with a chiral ligand like (S,S)-Ts-DPEN, has been used to synthesize 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org This strategy could be adapted to a cyclopentane-containing aminoalkyne substrate to forge the chiral this compound system. The interaction between the substrate and the chiral catalyst's environment dictates the stereochemical outcome of the cyclization. organic-chemistry.org
Stereocontrolled Cyclization Processes
The critical step in forming the bicyclic structure is the cyclization, and controlling its stereochemistry is paramount for accessing specific isomers. Several powerful methods have been developed for the stereoselective synthesis of morpholines, which are directly applicable to the formation of the this compound core. nih.govrsc.org
One such method is the copper-promoted intramolecular oxyamination of an alkene. nih.gov In this approach, a precursor such as an N-allyl-2-aminocyclopentanol would be treated with a copper(II) salt. The reaction proceeds via the intramolecular addition of the cyclopentanol's hydroxyl group across the allyl double bond, followed by an intermolecular amination. This process is known to exhibit high diastereoselectivity, often yielding a single diastereomer (>20:1 dr) where the stereochemistry is set during the ring-forming step. For related 2,5-disubstituted morpholines, the major product has been confirmed as the cis diastereomer. nih.gov
Another effective strategy is the palladium-catalyzed intramolecular hydroamination. rsc.org This process typically starts with an aminoalkene, which for the target molecule could be a 2-(allylamino)cyclopentanol. In the presence of a palladium catalyst, the amine adds across the alkene to form the morpholine ring. These reactions are often highly stereoselective, yielding the cyclized product as a single diastereomer. rsc.org The choice of catalyst and reaction conditions can be tuned to favor the desired stereochemical outcome. General strategies for asymmetric morpholine synthesis often focus on establishing key stereocenters either before, during, or after the cyclization event. researchgate.net
Precursor Design and Functional Group Interconversion in this compound Synthesis
The successful synthesis of the target heterocycle is highly dependent on the rational design of its precursors. This involves selecting appropriate starting materials and employing functional group interconversions to construct a substrate that is primed for the key cyclization step.
Utilization of Cyclopentanone Derivatives as Starting Materials
Cyclopentanone and its derivatives are logical and versatile starting points for the synthesis of this compound. organic-chemistry.org A primary route involves the reductive amination of cyclopentanone. researchgate.net This reaction can be performed in a single step by reacting cyclopentanone with an appropriate amino alcohol, such as 2-aminoethanol or a substituted variant, in the presence of a reducing agent. This directly forms the N-substituted 2-aminocyclopentanol (B113218) intermediate, which can then be cyclized.
Alternatively, cyclopentanone can be converted into a more complex intermediate first. For example, it can be transformed into 2-bromocyclopentanone, which can then undergo nucleophilic substitution with an amino alcohol. Another well-established procedure is the formation of an enamine by reacting cyclopentanone with a secondary amine like morpholine itself, which can then be alkylated at the alpha position before further transformation. orgsyn.org These initial steps allow for the introduction of necessary functional groups onto the cyclopentane ring, setting the stage for the subsequent morpholine ring formation.
Derivatization of Aminoketals and Related Intermediates
The use of masked functional groups, such as ketals, is a common tactic in complex organic synthesis. In the context of this compound synthesis, an aminoketal intermediate could be strategically employed. Such an intermediate could be formed by reacting a protected amino alcohol with a cyclopentanone derivative where the ketone is protected as a ketal. For instance, a process for preparing acetal (B89532) derivatives of 3-oxo-cyclopentaneacetates is known, highlighting the use of ketal protection in cyclopentanone chemistry. google.com
A more direct route would involve the reaction of cyclopentanone with an amino alcohol under conditions that favor the formation of a hemiaminal or enamine, which exists in equilibrium with the starting materials. This intermediate can then be trapped and cyclized. For example, the reaction of furfural (B47365) (a cyclic aldehyde analog) with two different amines, one of which can be morpholine, demonstrates that complex adducts can be formed in one pot under aqueous conditions with a copper catalyst. nih.gov A similar strategy could hypothetically be applied by reacting cyclopentanone with a molecule containing both an amine and a hydroxyl group, leading to an intermediate poised for cyclization into the target bicyclic system.
Reaction Condition Optimization for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, purity, and stereoselectivity while minimizing reaction times and byproducts. Key parameters include the choice of solvent, reaction temperature, and concentration. chemrxiv.orgnih.gov
Solvent Effects and Temperature Control
The choice of solvent can dramatically influence the outcome of a synthesis. In the formation of morpholine-2,5-diones, for example, optimization studies compared biphasic solvent systems (like water/diethyl ether) with single-solvent systems like tetrahydrofuran (B95107) (THF), finding that the latter improved reaction control and yield under certain conditions. nih.gov For the synthesis of enamines from cyclopentanone, toluene (B28343) is often used with a Dean-Stark apparatus to remove water azeotropically, driving the reaction equilibrium toward the product. orgsyn.org The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates and transition states, which is particularly critical in stereocontrolled reactions.
Temperature is another critical variable. Many cyclization reactions require heating to overcome activation barriers. nih.gov For instance, the cyclization to form certain morpholines may occur at elevated temperatures (e.g., 60 °C), and further increasing the temperature can ensure reaction completion. nih.govacs.org Conversely, some reactions, particularly those involving sensitive reagents or those where selectivity is paramount, are performed at room temperature or below. In one documented optimization, the ideal conditions for a cyclization were found to be in water for just five minutes at room temperature, highlighting the wide range of possible optimal conditions. nih.gov
Below is a representative data table illustrating the optimization of a synthetic step relevant to morpholine derivative synthesis, showing the impact of base and solvent on yield.
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaOH | H₂O/Et₂O | 70 |
| 2 | Na₂CO₃ | H₂O/Et₂O | 63 |
| 3 | NaHCO₃ | H₂O/Et₂O | 40 |
| 4 | Na₂CO₃ | THF | 85 |
Role of Additives and Reagents (e.g., trifluoroacetic acid, dimedone, morpholine)
In the synthesis of morpholine-containing heterocycles, various additives and reagents are employed to facilitate the reaction, improve yields, and control stereochemistry.
Trifluoroacetic acid (TFA) is a strong organic acid frequently used in organic synthesis. wikipedia.org Its utility stems from its strength as an acid, volatility, and solubility in organic solvents. wikipedia.org In the context of synthesizing cyclic amines, TFA can be used to promote cyclization reactions. For instance, it has been used to facilitate the intramolecular Friedel-Crafts reaction to form spirooxindoles from ketoanilides. nih.gov In peptide synthesis, TFA is commonly used to remove acid-labile protecting groups, such as the Boc group, from amines. wikipedia.org This deprotection step is crucial for the subsequent formation of peptide bonds or, in a broader sense, for further functionalization of the nitrogen atom in a heterocyclic structure. A base-free Pd(DMSO)₂(TFA)₂ catalyst system has been shown to enable the Wacker-type aerobic oxidative cyclization of alkenes to synthesize various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a cyclic diketone that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. benthamdirect.comsirjana.in It is often used in multicomponent reactions. sirjana.in The reactivity of dimedone and its derivatives allows for the construction of fused heterocyclic systems. tandfonline.comresearchgate.net While a direct role for dimedone in the synthesis of this compound is not documented, its general application in forming heterocyclic structures suggests its potential as a starting material or intermediate in complex synthetic pathways. benthamdirect.comsemanticscholar.org For example, dimedone can react with various reagents to form spiro heterocycles. tandfonline.com
Morpholine itself can be used as a reagent in organic synthesis. It is a secondary amine and can participate in reactions typical of this functional group, such as the formation of enamines. wikipedia.org In the synthesis of more complex molecules, morpholine can be introduced as a structural component. For example, morpholine reacts with chloroacetyl chloride to form 2-chloro-1-(morpholin-4-yl)ethanone, which can be further modified to create a variety of derivatives. nih.gov Industrially, morpholine is produced by the dehydration of diethanolamine (B148213) with concentrated sulfuric acid or from diethylene glycol and ammonia. wikipedia.orgyoutube.com
| Reagent/Additive | Primary Role in Synthesis | Example Application | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Acid catalyst, Protecting group removal | Promotes intramolecular cyclization and removal of Boc protecting groups. | wikipedia.orgnih.gov |
| Dimedone | Building block for heterocycles | Used in multicomponent reactions to synthesize various heterocyclic compounds. | benthamdirect.comsirjana.in |
| Morpholine | Reagent, Structural building block | Used to form enamines and as a precursor for more complex morpholine derivatives. | wikipedia.orgnih.gov |
Scalable Synthetic Protocols for this compound Production
The development of scalable synthetic protocols is crucial for the production of compounds of interest for pharmaceutical and industrial applications. e3s-conferences.org While a specific scalable synthesis for this compound is not described in the available literature, general principles for the scalable synthesis of morpholine derivatives have been reported.
A key challenge in scaling up synthesis is often the use of expensive or hazardous reagents and the need for purification methods that are amenable to large-scale production. A recently developed one or two-step protocol for the synthesis of morpholines from 1,2-amino alcohols utilizes inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org This method has been demonstrated on a scale of over 50 grams and offers environmental and safety benefits over traditional methods. chemrxiv.org
Another approach that has been shown to be scalable is the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes, which can be performed under continuous flow conditions. organic-chemistry.org Continuous flow chemistry offers several advantages for scalability, including improved heat and mass transfer, better reaction control, and the potential for higher throughput.
The industrial production of morpholine itself is a large-scale process, typically involving the dehydration of diethanolamine with an acid catalyst like concentrated sulfuric acid at high temperatures. wikipedia.orgyoutube.com This type of process, while effective for the parent compound, highlights the robust conditions that are sometimes necessary for the formation of the morpholine ring on a large scale.
| Synthetic Approach | Key Features for Scalability | Example Scale | Reference |
|---|---|---|---|
| Redox neutral conversion of 1,2-amino alcohols | Inexpensive reagents (ethylene sulfate, tBuOK), high yielding, simple one or two-step process. | >50 g | chemrxiv.org |
| Photocatalytic coupling of SLAP reagents and aldehydes | Continuous flow conditions, inexpensive organic photocatalyst. | Not specified | organic-chemistry.org |
| Dehydration of diethanolamine | Industrial process for morpholine production using common industrial reagents. | Industrial scale | wikipedia.orgyoutube.com |
Advanced Characterization Techniques in Octahydrocyclopenta B Morpholine Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure and stereochemistry of Octahydrocyclopenta[b]morpholine. Both ¹H and ¹³C NMR provide critical data on the arrangement of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals reveal the connectivity and relative orientation of hydrogen atoms. For the fused ring system of this compound, the spectrum would be complex. The protons on the cyclopentane (B165970) ring and the morpholine (B109124) ring would exhibit distinct signals. The bridgehead protons (at the fusion of the two rings) would have characteristic shifts and couplings that are highly dependent on the cis or trans fusion of the rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for unambiguously assigning these protons and determining their spatial proximity, which in turn helps to establish the relative stereochemistry of the chiral centers. nih.gov For instance, a NOESY experiment can reveal through-space interactions between protons that are close to each other, confirming the stereochemical arrangement at the ring junctions.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would appear at lower field (higher ppm values) compared to the carbons of the cyclopentane ring. chemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.
The table below illustrates the expected NMR data for the parent morpholine molecule, which serves as a foundational reference for interpreting the more complex spectrum of this compound.
Table 1: Representative NMR Data for Morpholine
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.70 | Triplet | Protons on carbons adjacent to Oxygen (-O-CH₂) |
| ¹H | ~2.85 | Triplet | Protons on carbons adjacent to Nitrogen (-N-CH₂) |
| ¹³C | ~67.5 | - | Carbons adjacent to Oxygen (-O-CH₂) |
| ¹³C | ~46.0 | - | Carbons adjacent to Nitrogen (-N-CH₂) |
Note: Data is for the parent morpholine ring and will vary for the fused system of this compound. Data is based on typical values found in NMR databases and literature. chemicalbook.comchemicalbook.comchegg.com
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion.
The empirical formula for this compound is C₇H₁₃NO. sigmaaldrich.com Its corresponding molecular weight is approximately 127.18 g/mol . sigmaaldrich.com In an MS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z value corresponding to its molecular weight. HRMS can measure this value to several decimal places, allowing for the unambiguous confirmation of the molecular formula by comparing the experimental mass to the calculated exact mass.
The table below shows the predicted mass spectrometry data for this compound.
Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₁₃NO)
| Ion Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 128.10700 |
| [M+Na]⁺ | 150.08894 |
| [M]⁺ | 127.09917 |
Data sourced from public chemical databases. uni.lu
Chromatographic Methods for Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds like this compound, specialized chromatographic methods are crucial for separating enantiomers and assessing the purity of the sample.
Chiral Chromatography for Enantiomeric Excess Determination
Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard chromatographic techniques. chromatographyonline.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. nih.gov This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.
For this compound, a sample would be passed through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column packed with a CSP. gcms.cz The resulting chromatogram would show two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can then be calculated using the areas of the two peaks. This is a critical quality control step in asymmetric synthesis, ensuring the effectiveness of a stereoselective reaction. uma.essigmaaldrich.com
X-ray Crystallography for Absolute Configuration Determination
While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining its absolute configuration. nih.govspringernature.com This technique requires a single, high-quality crystal of the enantiomerically pure compound.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net A key element in determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When using X-rays of an appropriate wavelength, the way X-rays are scattered by the atoms can be used to distinguish between the two possible enantiomeric forms of the molecule, allowing for the assignment of the absolute R/S configuration to each chiral center. nih.gov While challenging for molecules containing only light atoms (like C, H, N, O), modern techniques and computational analysis have improved the reliability of this method for such compounds. researchgate.netchem-soc.si
Emerging Advanced Characterization Techniques in Organic Synthesis
The field of organic synthesis is continually evolving, with new analytical technologies emerging to provide faster and more detailed characterization. journalwjarr.comresearchgate.net These advancements are poised to accelerate research on complex molecules like this compound.
Emerging trends include the integration of high-throughput experimentation (HTE) with real-time analytical monitoring. beilstein-journals.org Automated synthesis platforms can perform numerous reactions in parallel, with integrated spectroscopic (NMR, IR) and chromatographic (HPLC, SFC) analysis providing immediate feedback on reaction outcomes. beilstein-journals.org This allows for rapid optimization of reaction conditions for the synthesis of specific stereoisomers of this compound.
Furthermore, the application of machine learning and artificial intelligence (AI) to interpret complex analytical data is a growing area. researchgate.netbeilstein-journals.org AI algorithms can help predict the properties of new molecules, suggest optimal synthetic routes, and analyze multi-dimensional spectroscopic data to elucidate complex structures more efficiently. journalwjarr.com Techniques like supercritical fluid chromatography (SFC) are also gaining prominence for chiral separations due to their speed and reduced solvent consumption compared to traditional HPLC. nih.gov These cutting-edge methods promise to enhance the efficiency and precision of synthesizing and characterizing novel chiral compounds. acs.orgnumberanalytics.com
Electron Microscopy (SEM, TEM) Applications in Material Analysis
Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging capabilities that are essential for understanding the morphology and structure of materials incorporating this compound. While specific published studies applying these techniques directly to this compound are not prevalent, the principles of these methods can be applied to hypothetical scenarios where this compound is a component of a material system.
Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. If this compound were used to synthesize nanoparticles or to form part of a polymer matrix, TEM could be used to determine the size, shape, and distribution of these nanoscale features. High-resolution TEM (HR-TEM) could even be employed to visualize the crystalline lattice of inorganic nanoparticles stabilized by this compound-based ligands.
The following table provides hypothetical research findings that could be obtained from SEM and TEM analysis of materials incorporating this compound.
| Analytical Technique | Hypothetical Material System | Research Finding | Significance |
| SEM | A thin film of a polymer doped with this compound on a silicon wafer. | The film exhibits a uniform, crack-free surface with an average roughness of 15 nm. Some agglomerates, approximately 500 nm in diameter, are observed. | Indicates good film-forming properties but suggests a need to optimize the dispersion of the dopant to prevent aggregation. |
| TEM | Silver nanoparticles synthesized using an this compound derivative as a capping agent. | The nanoparticles are predominantly spherical with a narrow size distribution, averaging 10 ± 2 nm in diameter. | Demonstrates the effectiveness of the this compound derivative in controlling nanoparticle growth and preventing agglomeration. |
| HR-TEM | A cross-section of a composite material containing this compound-functionalized carbon nanotubes in an epoxy matrix. | The images reveal a strong interfacial adhesion between the functionalized nanotubes and the polymer matrix, with no visible gaps or voids. | Suggests that the functionalization of carbon nanotubes with this compound enhances their compatibility with the epoxy, leading to improved mechanical properties of the composite. |
X-ray Photoelectron Spectroscopy (XPS) and Other Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For a compound like this compound, XPS would be particularly useful in studies where it is adsorbed onto a surface or is part of a surface layer. The technique can confirm the presence of the compound on a substrate and provide information about the chemical environment of its constituent atoms (carbon, nitrogen, and oxygen).
When a surface is analyzed with XPS, the binding energies of the core-level electrons are measured. These binding energies are unique to each element and can shift slightly depending on the chemical bonding of the atom. For this compound, one could expect to distinguish the carbon atoms in different chemical environments (e.g., C-C, C-N, C-O) and the nitrogen and oxygen atoms of the morpholine ring.
Other surface analysis techniques that could complement XPS in the study of this compound-containing materials include:
Auger Electron Spectroscopy (AES): Provides elemental and chemical information with higher spatial resolution than XPS, making it suitable for analyzing small features on a surface.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers extremely high surface sensitivity and detailed molecular information, which could be used to identify fragments of this compound on a surface.
The table below presents hypothetical XPS data for a surface functionalized with this compound.
| Element | Core Level | Hypothetical Binding Energy (eV) | Atomic Concentration (%) | Interpretation of Chemical State |
| Carbon | C 1s | 284.8 | 65 | Adventitious carbon and C-C bonds from the cyclopentane ring. |
| 286.3 | 20 | C-N and C-O bonds associated with the morpholine ring. | ||
| Nitrogen | N 1s | 400.1 | 7 | N-C bond within the morpholine ring, indicating successful surface functionalization. |
| Oxygen | O 1s | 532.5 | 8 | O-C bond within the morpholine ring. |
Structure Activity Relationship Sar Studies of Octahydrocyclopenta B Morpholine Derivatives
Conformational Analysis and its Impact on Biological Activity
The conformation of the morpholine (B109124) ring system is a key determinant of its biological activity. The morpholine ring typically adopts a flexible, chair-like conformation. nih.gov This flexibility allows it to position its substituents optimally for interaction with biological targets. nih.gov The presence of the oxygen atom and a weak basic nitrogen atom provides a unique electronic and steric environment, influencing its binding capabilities. nih.gov
For instance, in the context of kinase inhibitors, the morpholine unit's conformation is often crucial for activity, as it can bind to the hinge region of the kinase with strict conformational requirements. drughunter.com The ability of the morpholine ring to enhance potency is often linked to its capacity for molecular interactions with target proteins. nih.govresearchgate.net The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms is often the preferred conformation in solution due to the exo-anomeric effect. nih.gov This conformational preference can dictate how the molecule orients itself within a binding pocket, such as directing a methyl group toward a specific sub-pocket (S1). nih.gov The flexible equilibrium between chair-like and skew-boat topologies provides an optimal scaffold for directing appendages into the correct positions for binding. nih.gov
Stereochemical Influence on Pharmacological Profiles
The stereochemistry of substituents on the morpholine ring can have a profound impact on the pharmacological profile of a compound. Although direct studies on octahydrocyclopenta[b]morpholine are not widely available, research on related morpholine derivatives consistently demonstrates the importance of stereoisomerism.
For example, in the development of antidepressants and aids for smoking cessation, a key synthetic step involved the resolution of a racemic morpholine derivative using a chiral acid to isolate the desired stereoisomer, highlighting the stereo-dependent nature of the biological activity. researchgate.net Similarly, the synthesis of certain bioactive compounds involves stereospecific reactions to yield a particular enantiomer, indicating that the biological target differentiates between stereoisomers. The introduction of alkyl substitutions at specific positions, such as the third position of the morpholine ring, has been shown to increase anticancer activity, suggesting that the spatial arrangement of these groups is critical. researchgate.net
Isosteric Replacements and their Effect on Activity
Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The morpholine moiety is often a subject of such modifications.
One study on PI3K inhibitors demonstrated the sensitivity of the morpholine region to isosteric replacement. nih.gov Replacing a morpholine group in the compound ZSTK474 with a piperazine (B1678402) ring resulted in a significant 36-fold reduction in PI3Kα and PI3Kδ inhibition and a more than 70-fold decrease in PI3Kβ and PI3Kγ inhibition. nih.gov This highlights the critical role of the morpholine oxygen atom in maintaining potency. nih.gov However, N-acetylation of the replacement piperazine ring restored the inhibitory profile, indicating that the electronic and steric properties of the substituent are crucial. nih.gov
In another example, thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide have been used as isosteres for the morpholine ring in linezolid (B1675486) analogues. researchgate.net This replacement led to the identification of novel leads with significant in vitro potency against gram-positive bacteria, with one compound showing oral efficacy slightly superior to linezolid. researchgate.net
Furthermore, cyclopropyl (B3062369) pyran (CPP) groups have been shown to be viable isosteres for N-pyrimidyl morpholines, maintaining similar potency and solubility while improving selectivity in certain kinase inhibitors. drughunter.com
Table 1: Effect of Isosteric Replacement of Morpholine in ZSTK474 on PI3K Isoform Inhibition
| Compound | Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| ZSTK474 | None (Morpholine) | 3.9 | 20.8 | 3.9 | 20.8 |
| 2a | Piperazine | ~140 | >1400 | ~140 | >1400 |
| 2b | N-acetylpiperazine | 2.9 | 21 | 2.9 | 21 |
Source: Data compiled from a study on PI3K inhibitors. nih.gov
Functional Group Modifications and their Contribution to SAR
Modifying functional groups attached to the core morpholine structure is a fundamental aspect of SAR studies. These modifications can influence a compound's binding affinity, selectivity, and pharmacokinetic properties.
In the ZSTK474 analog series, replacing a hydroxyl group on a morpholine replacement with a methoxy (B1213986) group led to a 14-fold loss in PI3Kβ inhibitory potency, with more modest 3- to 4-fold decreases for other isoforms. nih.gov Substituting a hydroxyl group with a dimethylamino group resulted in a significant 30- to 40-fold reduction in inhibition for PI3Kα, PI3Kβ, and PI3Kγ isoforms. nih.gov This demonstrates that even small changes to functional groups can have a dramatic effect on activity.
SAR studies on other morpholine derivatives have shown that C-4 substituted phenyl and 4-hydroxy substitutions were beneficial for activity. researchgate.net For certain caspase 3 inhibitors, SAR studies highlighted the importance of 4-methyl and 4-phenyl substituents as being the most potent. e3s-conferences.org Additionally, the introduction of an aromatic ring containing a halogen group to the morpholine was found to increase inhibitory action against the HepG2 cancer cell line. e3s-conferences.org
Table 2: Impact of Functional Group Modifications on PI3Kβ Inhibition
| Analog | Modification from Parent Structure | Fold-Loss in PI3Kβ Potency |
| 6c | Hydroxy replaced with Methoxy | 14-fold |
| 6e | Hydroxyl replaced with Dimethylamino | 30-40-fold |
| 6f | Morpholine replaced with 3-aminopropanoic acid | 30-52-fold |
| 6g | Morpholine replaced with 3-amino-N-methylpropanamide | 30-52-fold |
Source: Data derived from research on ZSTK474 analogs. nih.gov
Comparison of this compound with Related Bicyclic and Morpholine Analogs
Comparing the this compound scaffold with other bicyclic systems and simpler morpholine analogs is essential for understanding its unique properties. The fusion of the cyclopentane (B165970) ring to the morpholine creates a more rigid, bicyclic structure compared to a simple substituted morpholine. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
In the development of Retinol Binding Protein 4 (RBP4) antagonists, a novel bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core was developed. nih.gov This bicyclic scaffold provided a standout analog with significantly improved in vitro RBP4 potency and excellent microsomal stability compared to earlier, more flexible compounds. nih.gov This suggests that bicyclic systems, such as what would be seen with this compound, can offer improved drug-like characteristics.
When comparing N-aryl morpholines to their analogs, conformational differences are key. drughunter.com The tetrahydropyran (B127337) (THP) ring, for instance, has a very different ground state conformation from N-aryl morpholines due to a lack of hyperconjugation, which often results in significantly less activity when substituted in a molecule where the morpholine conformation is key for binding. drughunter.com In contrast, dihydropyran (DHP) and cyclopropyl pyran (CPP) groups can mimic the co-planar ground state of N-aryl morpholines, making them more suitable isosteres. drughunter.com
Pharmacological Activity and Mechanistic Investigations of Octahydrocyclopenta B Morpholine
Antimicrobial Efficacy and Mechanisms of Action
Derivatives of the morpholine (B109124) nucleus have been widely investigated for their antimicrobial properties. researchgate.netresearchgate.net The incorporation of the morpholine ring, a heterocyclic motif, is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of compounds. researchgate.netnih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
While specific studies on the antibacterial activity of the parent compound octahydrocyclopenta[b]morpholine are limited, research on related structures provides insights into its potential. For instance, a novel series of oxazolidinones incorporating a related 5-substituted octahydrocyclopenta[c]pyrrole (B1584311) moiety has been synthesized and evaluated for in vitro antimicrobial activity against a panel of clinically important resistant Gram-positive and Gram-negative bacteria. researchgate.net Several compounds in this series demonstrated potent in vitro antibacterial activity against clinically significant vancomycin-resistant bacteria and exhibited similar or superior potency against linezolid-resistant MRSA strains. researchgate.net
In broader studies of morpholine derivatives, various compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For example, some morpholine-based Schiff-base complexes have been synthesized and characterized for their antibacterial effects. bohrium.com Additionally, certain morpholine-derived benzenesulphonamides have demonstrated moderate activity against Bacillus subtilis (a Gram-positive bacterium) and Salmonella typhi (a Gram-negative bacterium). chemsociety.org.ng However, these same compounds showed no inhibitory activity against Escherichia coli. chemsociety.org.ng The mechanism of action for some morpholine-containing compounds has been linked to the disruption of the bacterial membrane. nih.gov
Table 1: Antibacterial Activity of Selected Morpholine Derivatives
| Compound/Derivative Class | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| Oxazolidinones with octahydrocyclopenta[c]pyrrole moiety | Vancomycin-resistant bacteria, Linezolid-resistant MRSA | Potent | researchgate.net |
| Morpholine-derived benzenesulphonamides | Bacillus subtilis, Salmonella typhi | Moderate | chemsociety.org.ng |
This table presents data on derivatives and related structures, not on this compound itself, for which specific data is not available.
Antitubercular Activity
The potential of morpholine-containing structures in the development of antitubercular agents has been recognized. researchgate.net Research on novel oxazolidinones bearing an octahydrocyclopenta[c]pyrrol-2-yl ring, a structure related to this compound, has shown promising results. researchgate.net Specifically, certain endo- and exo-alcohol derivatives of this series displayed potent inhibitory activity against Mycobacterium tuberculosis H37Rv, with activity superior to that of the established drug linezolid (B1675486). researchgate.net
While direct studies on this compound are not available, the activity of these related compounds suggests that this structural class could be a valuable scaffold for the development of new antitubercular drugs. nih.govnih.gov
Proposed Mechanisms of Microbial Inhibition
For certain morpholine-containing 5-arylideneimidazolones, the mechanism of action as an antibiotic adjuvant in methicillin-resistant Staphylococcus aureus (MRSA) is proposed to be through interaction with the allosteric site of PBP2a, a key protein in β-lactam resistance. nih.gov Other proposed mechanisms for morpholine derivatives include the induction of reactive oxygen species (ROS) formation. nih.gov
Anticancer Potential and Related Biological Activities
The morpholine scaffold is a component of several compounds investigated for their anticancer properties. researchgate.netnih.govbohrium.com Its presence can influence the physicochemical and biological properties of a molecule, potentially enhancing its anticancer activity. ucl.ac.uk
Inhibition of Cancer Cell Line Growth
Metal-complexes based on ligands containing a morpholine moiety have also been tested for their potential anticancer activity against cell lines such as B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer), with some complexes showing promising results. rsc.org
Apoptosis Induction Pathways
There is currently no specific information available regarding the apoptosis induction pathways of this compound. Research on other anticancer compounds has shown that apoptosis can be induced through various mechanisms, including the mitochondrial respiratory chain and the activation of caspases. nih.govnih.govdrugbank.com For example, the anticancer compound BMD188 has been shown to induce apoptosis by targeting the mitochondrial respiratory chain. nih.gov Other compounds have been found to induce apoptosis in tumor cells through the inhibition of topoisomerase I. nih.gov Without direct studies, the specific pathways that might be modulated by this compound remain unknown.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Linezolid |
Other Reported Biological Activities
Beyond specific, well-defined therapeutic areas, derivatives of this compound have been investigated for a range of other biological effects. The morpholine moiety itself is a versatile pharmacophore, and its incorporation into more complex structures like this compound can modulate activity across various biological targets. ijprems.comresearchgate.netresearchgate.net
Neurolysin, a zinc metallopeptidase, plays a crucial role in the metabolism of neuropeptides, such as neurotensin (B549771). nih.gov The inhibition of neurolysin is a therapeutic strategy for conditions where modulation of neuropeptide levels is beneficial. nih.gov While direct studies on this compound as a neurolysin inhibitor are not extensively documented in the provided results, the broader class of morpholine-containing compounds has been explored for their interaction with metallopeptidases. nih.gov For instance, inhibitors of neuropeptidases have been shown to produce analgesic effects by modulating neurotensin levels. nih.gov The structural characteristics of morpholine derivatives could allow them to interact with the active site or allosteric sites of enzymes like neurolysin, thereby inhibiting their activity. nih.gov
It is important to note that specific inhibitors have been developed for neurolysin and related enzymes. For example, Pro-Ile is a known specific inhibitor of neurolysin, while o-Phenanthrolin and JA-2 have been shown to inhibit both neurolysin and thimet oligopeptidase (TOP). nih.gov
The morpholine ring is a key structural element in many bioactive molecules, influencing their interaction with a variety of molecular targets, including enzymes and receptors. nih.govnih.gov This is attributed to its ability to participate in hydrogen bonding and hydrophobic interactions. taylorandfrancis.comresearchgate.net Consequently, this compound derivatives are expected to engage with a range of biological macromolecules.
Morpholine-containing compounds have been identified as inhibitors of various enzymes. For example, they are found in inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. nih.gov The morpholine moiety can interact within the enzyme's active site or entrance cavity, influencing the compound's inhibitory potency. nih.gov
Furthermore, morpholine derivatives have demonstrated activity as antagonists for receptors like the GABAB receptor. nih.gov The structural conformation of the morpholine ring can contribute to the molecule's affinity and selectivity for specific receptor subtypes. nih.gov
The ability of this compound derivatives to bind to and modulate the activity of various receptors is a significant area of pharmacological investigation. The morpholine nucleus is present in compounds targeting a wide array of receptors, often enhancing their pharmacokinetic properties and potency. nih.govijprems.com
For instance, certain morpholine derivatives act as antagonists at GABAB receptors. nih.gov In studies on rat neocortical slices, compounds like Sch 54679 and Sch 51324, which are morpholino-2-acetic acid derivatives, have been shown to antagonize the effects of the GABAB agonist baclofen. nih.gov
The versatility of the morpholine scaffold is further highlighted by its presence in compounds targeting other receptor systems, including tachykinin receptors. google.com Additionally, morpholine-containing molecules have been developed as modulators of metabotropic glutamate (B1630785) receptors (mGluRs) and have shown affinity for various other central nervous system (CNS) receptors. nih.gov The specific substitution pattern on the this compound core would ultimately determine its receptor binding profile and functional activity.
Interactive Data Table: Examples of Biologically Active Morpholine Derivatives
| Compound/Derivative Class | Molecular Target(s) | Reported Biological Activity |
| Morpholino-2-acetic acid derivatives (e.g., Sch 54679, Sch 51324) | GABAB receptors | Antagonism of GABAB receptor activity |
| Morpholine-containing compounds | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Enzyme inhibition |
| Morpholine tachykinin receptor antagonists | Tachykinin receptors | Receptor antagonism |
| General Morpholine Derivatives | Various enzymes and receptors | Antibacterial, antifungal, anti-inflammatory, etc. |
Computational Chemistry and Molecular Modeling of Octahydrocyclopenta B Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide data on geometry, energy, and electronic properties, which are crucial for predicting chemical reactivity and stability. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for optimizing molecular geometries and calculating a variety of properties, including vibrational frequencies, Mulliken charges, and thermodynamic parameters like enthalpy and Gibbs free energy. nih.gov For Octahydrocyclopenta[b]morpholine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine its most stable three-dimensional conformation in different phases (e.g., gas or solvent). nih.gov These calculations are foundational, providing the optimized molecular structure that is essential for all subsequent modeling studies. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding chemical reactivity. ajchem-a.com The energy of the HOMO (EHOMO) is related to a molecule's electron-donating ability, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. ajchem-a.comresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For this compound, calculating the HOMO-LUMO gap would provide insight into its chemical reactivity and the potential for intramolecular charge transfer. ajchem-a.com This analysis helps in predicting how the molecule might behave in various chemical reactions.
Below is an example of the kind of data generated from a HOMO/LUMO analysis for a molecule.
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher value suggests a better electron donor. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the molecule's ability to accept electrons. A lower value suggests a better electron acceptor. researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap correlates with high chemical reactivity and low kinetic stability. mdpi.com |
| Global Reactivity Descriptors | ||
| Electronegativity (χ) | (ELUMO + EHOMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A hard molecule has a large energy gap, while a soft molecule has a small one. mdpi.com |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential, -χ) | Quantifies the electrophilic character of a molecule. mdpi.com |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comscispace.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding modes within a target's active site.
For this compound or its derivatives, docking studies would involve placing the molecule into the binding site of a specific protein target. The process requires the 3D crystal structure of the target protein, often obtained from the Protein Data Bank. mdpi.com Using software like AutoDock or MOE, the ligand is positioned in various conformations and orientations within the binding site. mdpi.comscispace.com
Each resulting pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. scispace.com The analysis reveals the most likely binding mode and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. scispace.com This information is crucial for understanding the basis of a compound's potential biological activity and for guiding the design of more potent derivatives.
The table below illustrates the typical output from a molecular docking study.
| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example: Kinase | Conformation 1 | -8.6 | TYR 23, LEU 88, ASP 145 | Hydrogen Bond, Hydrophobic |
| Example: Kinase | Conformation 2 | -7.9 | VAL 31, PHE 143 | Hydrophobic, Pi-Alkyl |
| Example: Reductase | Conformation 1 | -9.1 | SER 110, GLY 111, ARG 198 | Hydrogen Bond, Electrostatic |
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the conformational changes and interactions within a system. arxiv.orgnih.gov An MD simulation starts with an initial configuration, often from a docking result, and calculates the forces between atoms and their subsequent motions based on classical mechanics. mdpi.com
For a complex of this compound bound to a protein, an MD simulation can reveal the stability of the binding pose over a period of nanoseconds or even microseconds. mdpi.com It allows researchers to observe how the ligand and protein adapt to each other, the role of solvent (water) molecules in the interaction, and the persistence of key hydrogen bonds. mdpi.commdpi.com This detailed, time-resolved information provides a more accurate understanding of the binding event and can be used to calculate binding free energies, offering a more rigorous prediction of affinity than docking scores alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological effects.
To build a QSAR model, a set of molecules with known activities (the training set) is used. pensoft.netresearchgate.net For each molecule, a range of "molecular descriptors" is calculated. These descriptors can be electronic (e.g., dipole moment, polarization), spatial (e.g., molecular volume, surface area), or topological, among others. A mathematical model is then created that correlates these descriptors with the observed activity. pensoft.net
For a series of derivatives of this compound, a QSAR study could identify which properties are most important for a specific biological activity, such as antioxidant or anticancer effects. pensoft.netresearchgate.net For example, a model might reveal that activity increases with a smaller molecular volume but a larger dipole moment. pensoft.net Once validated with a test set of compounds, the QSAR model can be used to predict the activity of new, unsynthesized molecules, guiding the design of compounds with enhanced potency. researchgate.net
Prediction of Pharmacokinetic Properties and Metabolic Stability
In the realm of modern drug discovery and development, the early in silico assessment of a compound's pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is a critical step. nih.gov Computational models offer a rapid and cost-effective means to predict these characteristics, allowing for the early identification of potential liabilities and the prioritization of candidates with more favorable profiles. pharmafocusasia.com For a novel scaffold such as this compound, these predictive studies are instrumental in gauging its potential as a drug-like molecule.
Detailed research findings from computational analyses provide foundational insights into the likely in vivo behavior of a compound. These studies typically employ a variety of models to predict key ADME parameters. For instance, a molecule's oral bioavailability can be estimated using models like the BOILED-Egg, which assesses passive gastrointestinal absorption and brain penetration. nih.gov The morpholine (B109124) ring, a key feature of this compound, is known to influence pharmacokinetic properties, often to enhance the developability of a lead compound. eurekaselect.comnih.gov
The following tables present hypothetical, yet representative, data for this compound, based on established computational methods for similar heterocyclic systems.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
This table outlines the fundamental physicochemical descriptors and compliance with Lipinski's Rule of Five, a widely used filter to assess the druglikeness of a molecule for oral administration. mdpi.com
| Parameter | Predicted Value | Compliance |
| Molecular Weight | 141.21 g/mol | Yes (≤500) |
| LogP (Octanol/Water Partition Coefficient) | 1.25 | Yes (≤5) |
| Hydrogen Bond Donors | 1 | Yes (≤5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤10) |
Table 2: Predicted ADME Parameters for this compound
This table details the predicted absorption, distribution, metabolism, and excretion properties of the compound. These parameters are crucial for understanding how the molecule is likely to behave within a biological system. mdpi.comresearchgate.net
| ADME Parameter | Predicted Outcome | Description |
| Absorption | ||
| Human Intestinal Absorption | High | Percentage of compound absorbed from the gut. |
| Caco-2 Permeability | Moderate | Indicates potential for intestinal cell layer passage. |
| Distribution | ||
| Plasma Protein Binding | Low | Low binding suggests higher free drug concentration. |
| Blood-Brain Barrier Penetrant | No | Unlikely to cross into the central nervous system. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| Excretion | ||
| Total Clearance | 0.65 mL/min/kg | Rate of drug elimination from the body. mdpi.com |
Table 3: Predicted Metabolic Stability of this compound
Metabolic stability is a critical factor in determining a drug's half-life and dosing regimen. pharmafocusasia.comresearchgate.net In vitro assays using liver microsomes are standard for assessing this property. springernature.com The data below represents a hypothetical prediction of this compound's stability in such an assay.
| System | Parameter | Predicted Value | Interpretation |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | 15 µL/min/mg | Moderate clearance |
| Human Liver Microsomes | Half-life (t½) | 45 min | Moderately stable |
The morpholine moiety itself can sometimes be metabolically labile. enamine.net However, the fused cyclopentane (B165970) ring in this compound may confer a degree of steric hindrance that could enhance its metabolic stability compared to simpler morpholine derivatives. nih.gov The saturated nature of this bicyclic system also contributes to its three-dimensional character, a feature that is increasingly sought after in drug discovery to improve properties and escape the "flatland" of predominantly sp²-hybridized molecules. frontiersin.orgnih.gov
It is important to note that these in silico predictions provide a valuable initial assessment. Subsequent experimental validation using in vitro assays, such as those with liver microsomes or hepatocytes, is necessary to confirm these findings and provide a more definitive understanding of the pharmacokinetic profile of this compound. researchgate.netspringernature.com
Medicinal Chemistry Applications and Drug Discovery Aspects
Octahydrocyclopenta[b]morpholine as a Privileged Pharmacophore
The concept of a "privileged pharmacophore" refers to a molecular framework that is able to bind to multiple biological targets, thereby serving as a versatile starting point for the development of a variety of therapeutic agents. While the broader morpholine (B109124) ring is widely recognized as a privileged structure in medicinal chemistry, the specific scaffold of this compound presents a more constrained and stereochemically defined analogue. shachemlin.comgoogle.comambeed.com The fusion of the cyclopentane (B165970) ring to the morpholine core reduces conformational flexibility, which can be advantageous in drug design by locking the molecule into a bioactive conformation and potentially increasing selectivity for a specific target.
The utility of the morpholine moiety in general is attributed to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. shachemlin.com The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, while the oxygen atom can also participate in hydrogen bonding. These features are retained in the this compound scaffold. Its application in the synthesis of GPR43 receptor agonists suggests its potential as a key building block for interacting with specific biological targets. google.com
Design and Synthesis of Novel this compound-Based Drug Candidates
A concrete example of the use of this compound in drug design is found in the development of 3-substituted 2-amino-indole derivatives as agonists for the G-protein coupled receptor 43 (GPR43). google.com GPR43 is a target of interest for the treatment of metabolic disorders such as diabetes and obesity. google.com
In a patented synthetic route, this compound was utilized as a key building block. google.com The synthesis involved the reaction of this compound with a suitable indole (B1671886) precursor under microwave irradiation to yield the desired 3-substituted 2-amino-indole derivative. google.com This demonstrates a practical application of this scaffold in the construction of a novel class of potential therapeutic agents.
Table 1: Synthesis of a GPR43 Agonist using this compound google.com
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-chloro-N-(5-chloro-1H-indol-3-yl)acetamide | This compound | Ethanol, Microwave, 130 °C, 5 h | 2-((octahydrocyclopenta[b]morpholin-4-yl)methyl)-N-(5-chloro-1H-indol-3-yl)acetamide |
This synthetic strategy highlights the role of this compound as a readily incorporable fragment in the design of new chemical entities.
Lead Optimization Strategies Involving the this compound Scaffold
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. While specific lead optimization studies for compounds solely based on the this compound scaffold are not extensively reported in publicly available literature, general principles of medicinal chemistry can be applied.
Starting from a lead compound containing the this compound moiety, several optimization strategies could be envisioned:
Stereochemical Elucidation: The fused ring system of this compound possesses multiple stereocenters. Synthesis and biological evaluation of individual stereoisomers would be a crucial step to identify the most active and selective isomer.
Substitution on the Cyclopentane Ring: Introduction of various substituents on the cyclopentane ring could modulate lipophilicity, target engagement, and metabolic stability.
Modification of the Linker: In the case of the GPR43 agonists, the linker connecting the this compound unit to the indole core could be varied in length and composition to optimize binding affinity and pharmacokinetic parameters.
Translational Research and Preclinical Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a novel chemical entity like a derivative of this compound, this would involve a series of preclinical studies to assess its potential for further development.
Based on the GPR43 agonist example, the preclinical development path would likely include:
In vitro pharmacological profiling: This would involve assessing the potency and selectivity of the compound against a panel of related receptors to ensure it is specifically targeting GPR43.
ADME/Tox studies: In vitro and in vivo studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity of the compound are essential. The morpholine component is often associated with favorable pharmacokinetic properties, which would be investigated for this specific scaffold.
In vivo efficacy studies: Testing the compound in animal models of diabetes and obesity would be necessary to demonstrate its therapeutic potential. google.com
The successful completion of these preclinical studies would be a prerequisite for advancing a drug candidate containing the this compound scaffold into clinical trials. The patent describing its use in GPR43 agonists suggests that such compounds are of interest for further investigation. google.com
Conclusion and Future Directions in Octahydrocyclopenta B Morpholine Research
Summary of Key Findings and Research Gaps
Currently, the primary documented role of Octahydrocyclopenta[b]morpholine is that of a chemical building block. It has been cited in patent literature as a reactant in the synthesis of more complex molecules, notably in the development of 3-substituted 2-amino-indole derivatives. google.com These derivatives are being investigated for their potential to modulate the G-protein coupled receptor 43 (GPR43), a target for therapeutic intervention in metabolic and inflammatory diseases such as diabetes and obesity. google.com
Potential for Novel Therapeutic Agents
The morpholine (B109124) ring is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The fusion of a cyclopentane (B165970) ring to this scaffold in this compound introduces a three-dimensional architecture that could be exploited for developing novel therapeutic agents.
The application of this scaffold in the synthesis of GPR43 modulators suggests a potential role in metabolic disorders. google.com Furthermore, the broader class of morpholine-containing compounds has demonstrated a wide array of biological activities, including anticancer and antimicrobial effects. While no specific studies have been published for this compound in these areas, its structural similarity to other bioactive morpholines warrants investigation.
Future Avenues in Synthetic Methodologies and Mechanistic Studies
A critical area for future research is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. While a general synthetic approach involving the cyclization of precursors derived from cyclopentanone (B42830) has been mentioned, detailed investigations into reaction conditions, catalysts, and substrate scope are needed.
Understanding the reaction mechanisms involved in both the synthesis and subsequent functionalization of the this compound core is paramount. Mechanistic studies could lead to more controlled and efficient synthetic strategies, enabling the creation of a diverse library of derivatives for biological screening.
Emerging Computational Approaches and Their Role in Compound Development
Computational chemistry offers a powerful toolkit to bridge the current knowledge gap. Molecular modeling techniques can be employed to predict the conformational preferences of the this compound ring system. This understanding is crucial for designing molecules that can effectively interact with specific biological targets.
Furthermore, virtual screening of libraries based on the this compound scaffold against various protein targets could rapidly identify potential therapeutic applications. Quantitative Structure-Activity Relationship (QSAR) studies, once initial biological data becomes available, could further refine the design of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Octahydrocyclopenta[b]morpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization reactions involving morpholine derivatives and cyclopentane precursors. Key steps include optimizing temperature (e.g., 120°C for cyclization) and catalysts like p-toluenesulfonic acid, as seen in analogous morpholine-based syntheses . Yield improvements require precise stoichiometric control and purification via column chromatography. Purity validation should employ HPLC or NMR, referencing USP standards for related bicyclic compounds (e.g., Ramipril analogs) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (1H, 13C) for ring conformation analysis and mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical resolution, X-ray crystallography or computational modeling (DFT) is critical, as seen in structural studies of octahydrocyclopenta[c]pyrrole derivatives . Cross-reference spectral databases (e.g., PubChem) to rule out isomeric impurities.
Q. What are the standard protocols for stability testing of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) over 4–12 weeks. Monitor degradation via HPLC, focusing on hydrolytic or oxidative byproducts. Protect samples from light and oxygen, as recommended for related bicyclic amines . Statistical analysis (ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., 2H, 18O) to trace reaction pathways. Computational tools (MD simulations, QM/MM) can model transition states, leveraging crystallographic data from analogous morpholine systems . Contrast experimental results with DFT-predicted activation energies to resolve mechanistic ambiguities.
Q. How do structural modifications to the morpholine ring affect the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Design analogs with substituents at the nitrogen or oxygen atoms. Evaluate solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation). Use in vivo PK studies (rodents) with LC-MS quantification. Compare results to QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What statistical approaches are optimal for resolving contradictions in biological activity data across independent studies?
- Methodological Answer : Apply meta-analysis frameworks to aggregate data, adjusting for variability in assay conditions (e.g., cell lines, concentrations). Use multivariate regression to isolate confounding variables. For discordant in vitro/in vivo results, employ pathway enrichment analysis to contextualize target engagement .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : Prioritize systematic variation of substituents (e.g., alkyl, aryl groups) at defined positions. Pair synthetic libraries with high-throughput screening (HTS) for bioactivity. Validate SAR trends using machine learning (e.g., random forests) trained on descriptors like electronegativity and steric bulk .
Methodological Considerations for Data Collection & Analysis
Q. What criteria ensure reproducibility in synthetic protocols for this compound?
- Answer : Document reaction parameters (temperature, solvent purity, catalyst lot) in detail. Use internal standards (e.g., deuterated analogs) for quantitative NMR. Share raw spectral data and chromatograms in open-access repositories to enable cross-validation .
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Answer : Reassess force field parameters in simulations (e.g., COSMO-RS) and validate with experimental measurements (e.g., dynamic light scattering). Consider polymorphic forms or aggregation phenomena overlooked in models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
